molecular formula C24H17N3S B380993 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 345615-28-3

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B380993
CAS No.: 345615-28-3
M. Wt: 379.5g/mol
InChI Key: ULFAXCCDCHFGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Other methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Chemical Reactions Analysis

The reactions of pyrimidines are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines enables the formation of polysubstituted pyrimidines .

Future Directions

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another direction could be the development of new synthesis processes .

Biochemical Analysis

Biochemical Properties

The compound 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of certain cell lines, indicating its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of CDK2, inhibiting its activity and thereby altering cell cycle progression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine on cellular function can change

Dosage Effects in Animal Models

The effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models

Properties

IUPAC Name

N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFAXCCDCHFGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.